Synthetic Yield Comparison: Regioselective Bromination of 4-Aminobenzonitrile
A direct head-to-head comparison is not available in the open literature for this specific substrate. However, as class-level inference, the synthesis of 4-amino-3-bromobenzonitrile via bromination of 4-aminobenzonitrile using N-bromosuccinimide (NBS) is reported to proceed with a yield of 75% . This yield is consistent with typical yields for electrophilic aromatic bromination of para-substituted anilines. In contrast, attempts to synthesize the isomer 3-amino-4-bromobenzonitrile via direct bromination of 3-aminobenzonitrile are not reported, likely due to the deactivating meta-directing effect of the nitrile group combined with the ortho/para-directing amino group, leading to complex mixtures and lower yields [1]. This highlights the synthetic accessibility advantage of the 4-amino-3-bromo isomer.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 75% |
| Comparator Or Baseline | 3-amino-4-bromobenzonitrile (CAS 72635-78-0) |
| Quantified Difference | Not directly comparable; target compound yield is documented, comparator synthesis via similar route is not reported or likely low-yielding. |
| Conditions | Bromination of 4-aminobenzonitrile with NBS in a suitable solvent (US Patent US07790724B2). |
Why This Matters
A documented, moderate-yield synthetic route provides a baseline for assessing supplier capabilities and process scalability, whereas the absence of a straightforward route for the isomer indicates potential procurement and manufacturing challenges.
- [1] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media. (Principles of electrophilic aromatic substitution). View Source
